1-Hydroxyfluoren-9-one

Description

The exact mass of the compound 1-Hydroxyfluoren-9-one is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 51309. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Hydroxyfluoren-9-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Hydroxyfluoren-9-one including the price, delivery time, and more detailed information at info@benchchem.com.

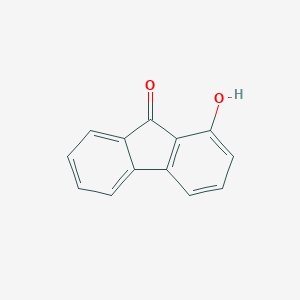

Structure

3D Structure

Properties

IUPAC Name |

1-hydroxyfluoren-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8O2/c14-11-7-3-6-9-8-4-1-2-5-10(8)13(15)12(9)11/h1-7,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUUNMPSDKIURJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(C2=O)C(=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70212855 | |

| Record name | 1-Hydroxyfluoren-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70212855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6344-60-1 | |

| Record name | 1-Hydroxyfluorenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6344-60-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Hydroxyfluoren-9-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006344601 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6344-60-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51309 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Hydroxyfluoren-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70212855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-hydroxyfluoren-9-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.133 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Hydroxyfluoren-9-one | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W4YR69TDU4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Physicochemical properties of 1-Hydroxyfluoren-9-one

An In-Depth Technical Guide to the Physicochemical Properties of Hydroxyfluorenone Isomers

Introduction: The Nuance of Hydroxyfluorenones

The fluorene scaffold is a cornerstone in medicinal chemistry and materials science, prized for its rigid, planar, and electron-rich structure. When functionalized with hydroxyl and ketone groups, it gives rise to hydroxyfluorenone isomers, each with distinct chemical personalities. This guide focuses on 1-Hydroxyfluoren-9-one and its significantly more studied isomer, 9-Hydroxyfluorene (also known as 9-Fluorenol). While structurally similar, the position of the hydroxyl group dramatically influences the molecule's stability, reactivity, and electronic properties.

This document serves as a technical resource for researchers, chemists, and drug development professionals. It moves beyond a simple data sheet to provide a synthesized understanding of these molecules, explaining the causality behind their properties and the experimental logic for their characterization. We will primarily detail the extensive data available for 9-Hydroxyfluorene (CAS 1689-64-1), the more stable carbinol tautomer, while referencing the distinct identity of 1-Hydroxyfluoren-9-one (CAS 6344-60-1) and highlighting the scientific importance of isomeric differentiation.

Section 1: Molecular Identity and Structural Elucidation

The fundamental identity of a molecule is rooted in its structure. For hydroxyfluorenones, tautomerism—the migration of a proton—plays a critical role. The keto-enol tautomerism between a hydroxy-substituted fluorenone and a fluorenol derivative is a key concept. The vast majority of experimental data corresponds to the alcohol (or 'enol') form, 9-Hydroxyfluorene, due to its greater thermodynamic stability.

-

1-Hydroxy-9-fluorenone (Keto form): CAS Number 6344-60-1

-

9-Hydroxyfluorene / 9-Fluorenol (Enol/Alcohol form): CAS Number 1689-64-1

The relationship and structures are visualized below.

Caption: Tautomeric relationship between hydroxyfluorenone isomers.

Section 2: Core Physicochemical Properties

The following data pertains to 9-Hydroxyfluorene (CAS 1689-64-1) , the most extensively characterized isomer. These properties are fundamental to predicting the molecule's behavior in various systems, from reaction flasks to biological matrices.

| Property | Value | Source(s) | Significance in Drug Development & Research |

| Molecular Formula | C₁₃H₁₀O | [1][2] | Defines the elemental composition and is the first step in structural confirmation. |

| Molecular Weight | 182.22 g/mol | [1][3] | Crucial for all stoichiometric calculations, solution preparation, and mass spectrometry. |

| Appearance | White, cream, or pale yellow crystalline powder | [1][4] | A primary indicator of compound purity; deviations can suggest impurities or degradation. |

| Melting Point | 153-154 °C | [1][2] | A sharp melting range is a key indicator of high purity. It influences formulation and storage conditions. |

| Boiling Point | 367.5 ± 11.0 °C (at 760 mmHg) | [2] | Indicates volatility. Important for purification methods like distillation and for assessing stability at high temperatures. |

| Solubility | Insoluble in water; Soluble in ethanol, ether, chloroform (slightly), methanol (slightly) | [1][4] | Governs solvent selection for synthesis, purification (crystallization), and formulation. Poor aqueous solubility is a common challenge in drug development (BCS classification). |

| LogP (Octanol/Water) | 2.51 - 2.75 | [2][5] | Predicts lipophilicity. A LogP in this range suggests good membrane permeability but may also indicate potential for non-specific binding and metabolic clearance. |

| pKa (Predicted) | 13.34 ± 0.20 | [1] | Indicates the acidity of the hydroxyl proton. The molecule is a very weak acid, meaning it will be predominantly in its neutral form at physiological pH. |

Section 3: Spectroscopic Characterization

Spectroscopic analysis provides an electronic and vibrational fingerprint of the molecule, essential for identity confirmation and structural analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is used to identify the chemical environment of hydrogen atoms in the molecule. For 9-Hydroxyfluorene, the spectrum is characterized by aromatic protons and two key aliphatic protons.

-

Aromatic Region (approx. 7.30 - 7.62 ppm): Multiple signals corresponding to the eight protons on the fused benzene rings. The complexity arises from the different electronic environments of these protons.[3][6]

-

Methine Proton (-CH-OH) (approx. 5.52 ppm): A singlet or doublet corresponding to the proton on the C9 carbon, which is attached to the hydroxyl group.[6]

-

Hydroxyl Proton (-OH) (approx. 1.98 ppm): A broad singlet that can be exchangeable with D₂O. Its chemical shift is highly dependent on solvent and concentration.[6]

Expertise Insight: The definitive presence of the methine proton signal around 5.5 ppm is the most direct NMR evidence confirming the 9-Hydroxyfluorene (alcohol) structure over other isomers where this specific proton environment would be absent.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of functional groups. Key expected peaks for 9-Hydroxyfluorene include:

-

O-H Stretch: A strong, broad absorption band around 3200-3400 cm⁻¹, characteristic of an alcohol group involved in hydrogen bonding.

-

Aromatic C-H Stretch: Sharp peaks typically appearing just above 3000 cm⁻¹.

-

C=C Aromatic Ring Stretches: Multiple sharp absorptions in the 1450-1600 cm⁻¹ region.

-

C-O Stretch: A strong band in the 1000-1200 cm⁻¹ region, indicative of the alcohol C-O bond.

The absence of a strong carbonyl (C=O) peak around 1700 cm⁻¹ further validates the 9-hydroxy structure over its keto tautomers.

Section 4: Synthesis, Reactivity, and Stability

Understanding how a compound is made and how it reacts is central to its application.

Laboratory-Scale Synthesis

A reliable and common method for synthesizing 9-Hydroxyfluorene is the reduction of its corresponding ketone, 9-Fluorenone.[1] This reaction is a staple of organic chemistry, valued for its high yield and straightforward execution.

Protocol: Sodium Borohydride Reduction of 9-Fluorenone

-

Dissolution: Dissolve 9-fluorenone in warm ethanol in an appropriate flask. The yellow color of the fluorenone solution is a key visual marker.

-

Reductant Preparation: In a separate vessel, prepare a fresh reducing solution of sodium borohydride (NaBH₄) in methanol, often with a catalytic amount of sodium methoxide.

-

Reduction: Add the NaBH₄ solution dropwise to the stirring fluorenone solution. The reaction is typically exothermic and proceeds over 10-20 minutes.

-

Causality: Sodium borohydride is a selective reducing agent that donates a hydride ion (H⁻) to the electrophilic carbonyl carbon of 9-fluorenone, breaking the C=O pi bond.

-

-

Observation: A distinct color change from yellow to colorless or white indicates the consumption of the conjugated fluorenone starting material.[1]

-

Precipitation & Quenching: Add water to precipitate the crude 9-Hydroxyfluorene product, which is insoluble in water. Carefully neutralize the solution with dilute HCl to quench any excess NaBH₄.[1]

-

Isolation & Purification: Collect the white precipitate by vacuum filtration and wash with cold water to remove inorganic salts. The crude product is often of high purity, but can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Caption: Workflow for the synthesis of 9-Hydroxyfluorene.

Chemical Reactivity and Stability

-

Stability: The compound is generally stable under standard laboratory conditions (room temperature, sealed from air).[1][2]

-

Reactivity:

-

It is combustible and incompatible with strong oxidizing agents, which can readily oxidize the secondary alcohol back to the 9-fluorenone ketone.[1][2][7]

-

The hydroxyl group can undergo typical alcohol reactions, such as esterification or etherification, making it a versatile intermediate for creating derivatives.

-

Section 5: Applications in Drug Development and Research

The fluorene scaffold is a "privileged structure" in medicinal chemistry. 9-Hydroxyfluorene itself and its derivatives have shown promising biological activities.

-

Wake-Promoting Agent: 9-Hydroxyfluorene is a known active metabolite of a series of compounds developed as next-generation wake-promoting agents, acting as a dopamine reuptake inhibitor with an IC₅₀ value of approximately 9 µM.[1][2] This activity is central to its therapeutic interest in neurological research.

-

Antimicrobial and Anticancer Potential: While 9-Hydroxyfluorene itself has been investigated for antimicrobial properties, derivatives of the parent 9-fluorenone scaffold have shown significant promise.[4] For example, 9H-fluoren-9-one oxime derivatives have demonstrated antibiofilm, anti-Staphylococcus aureus, and anti-Candida albicans activity, as well as the potential to inhibit tumor cell proliferation.[8]

-

Materials Science: The rigid, aromatic nature of the fluorene core makes its derivatives useful in the development of organic light-emitting diodes (OLEDs) and other electronic materials.[4]

Section 6: Safety, Handling, and Toxicology

Proper handling is paramount when working with any active chemical compound.

-

Primary Hazards: 9-Hydroxyfluorene is classified as an irritant.[1][3] GHS hazard statements indicate it may be harmful if swallowed or inhaled, and can cause skin and serious eye irritation.[3]

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety goggles, gloves, and a lab coat, is required.[7] Work should be conducted in a well-ventilated area or a chemical fume hood.

-

Environmental Hazards: The compound is noted as being very toxic to aquatic life with long-lasting effects, necessitating proper disposal procedures to avoid environmental release.[3][9]

-

Toxicological Profile: It is a weak dopamine reuptake inhibitor.[3] Current classifications do not list it as a carcinogen.[3] However, as with any compound under investigation, a full toxicological profile has not been exhaustively established.[9]

Conclusion

1-Hydroxyfluoren-9-one and its tautomer 9-Hydroxyfluorene represent a fascinating case study in isomerism. While the bulk of scientific literature and characterization data focuses on the more stable 9-Hydroxyfluorene, understanding the potential role and properties of all isomers is crucial for comprehensive research. The physicochemical properties detailed herein—from its melting point and solubility to its spectroscopic fingerprint and biological activity as a dopamine reuptake inhibitor—provide the foundational knowledge required for its synthesis, purification, and application in advanced materials and drug discovery. As research continues, this versatile scaffold will undoubtedly yield further innovations.

References

-

Fluoren-9-ol | C13H10O | CID 74318. PubChem, National Center for Biotechnology Information. [Link]

-

9-fluorenol | CAS#:1689-64-1. Chemsrc. [Link]

-

Chemical Properties of 9H-Fluoren-9-ol (CAS 1689-64-1). Cheméo. [Link]

-

1-hydroxy-9H-fluoren-9-one - 6344-60-1. ChemSynthesis. [Link]

-

Synthesis of 9,9-Bis(4-hydroxyphenyl) fluorene Catalyzed by Bifunctional Ionic Liquid. The Royal Society of Chemistry. [Link]

-

Fluorenone | C13H8O | CID 10241. PubChem, National Center for Biotechnology Information. [Link]

-

9-Fluorenone derivatives drugs. ResearchGate. [Link]

-

9H-Fluoren-1-ol | C13H10O | CID 96087. PubChem, National Center for Biotechnology Information. [Link]

-

Highly efficient synthesis of 9-fluorenones from 9H-fluorenes by air oxidation. Green Chemistry, The Royal Society of Chemistry. [Link]

-

9H-Fluoren-9-one. NIST WebBook, National Institute of Standards and Technology. [Link]

Sources

- 1. 9-Fluorenol | 1689-64-1 [amp.chemicalbook.com]

- 2. 9-fluorenol | CAS#:1689-64-1 | Chemsrc [chemsrc.com]

- 3. Fluoren-9-ol | C13H10O | CID 74318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS 1689-64-1: 9-Hydroxyfluorene | CymitQuimica [cymitquimica.com]

- 5. 9H-Fluoren-9-ol (CAS 1689-64-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. 9-Fluorenol(1689-64-1) 1H NMR spectrum [chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. researchgate.net [researchgate.net]

- 9. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]

An In-Depth Technical Guide to the Spectral Analysis of 1-Hydroxyfluoren-9-one (CAS Number 6344-60-1)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction to 1-Hydroxyfluoren-9-one

1-Hydroxyfluoren-9-one (C₁₃H₈O₂) is a hydroxylated derivative of 9-fluorenone. It is recognized as an intermediate in the synthesis of Fluoren-1-ol, a metabolite of the polycyclic aromatic hydrocarbon (PAH) fluorene.[1] Consequently, it serves as a crucial biomarker for assessing exposure to PAHs and environmental tobacco smoke.[1] Its physical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 6344-60-1 | [1] |

| Molecular Formula | C₁₃H₈O₂ | [1] |

| Molecular Weight | 196.20 g/mol | [1] |

| Appearance | Yellow to orange crystalline solid | [1] |

| Melting Point | 116-119 °C | [1] |

| Solubility | Soluble in Dichloromethane, Ethyl Acetate | [1] |

Spectroscopic Characterization Workflow

The structural elucidation of a molecule like 1-Hydroxyfluoren-9-one relies on a suite of spectroscopic techniques. The general workflow for such an analysis is depicted below. Each technique provides a unique piece of the structural puzzle, and their combined interpretation leads to an unambiguous identification.

Caption: A generalized workflow for the synthesis, spectroscopic analysis, and structural confirmation of an organic compound.

Comparative Spectral Analysis: 9-Fluorenone as a Reference

Due to the limited availability of specific spectral data for 1-Hydroxyfluoren-9-one, a detailed examination of its parent compound, 9-fluorenone, provides a robust baseline for predicting its spectral characteristics.

Molecular Structures

Caption: Chemical structures of 9-Fluorenone and 1-Hydroxyfluoren-9-one.

¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Experimental Protocol (General):

-

Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical to avoid interfering signals and ensure sample solubility.

-

Instrument Setup: Acquire spectra on a 400 MHz or higher field NMR spectrometer. A higher field strength provides better signal dispersion and resolution, which is crucial for complex aromatic systems.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

¹H and ¹³C NMR Data for 9-Fluorenone:

| ¹H NMR (CDCl₃) | Chemical Shift (ppm) | ¹³C NMR (CDCl₃) | Chemical Shift (ppm) |

| H-4, H-5 | 7.64 | C-9 | 193.8 |

| H-1, H-8 | 7.48 | C-4a, C-4b | 144.4 |

| H-2, H-7 | 7.46 | C-8a, C-9a | 134.8 |

| H-3, H-6 | 7.27 | C-1, C-8 | 134.1 |

| C-3, C-6 | 129.1 | ||

| C-2, C-7 | 124.2 | ||

| C-4, C-5 | 120.3 |

Predicted ¹H and ¹³C NMR for 1-Hydroxyfluoren-9-one:

The introduction of a hydroxyl group at the C-1 position will induce significant changes in the NMR spectrum:

-

¹H NMR:

-

A downfield shift is expected for the proton at C-2 and an upfield shift for the proton at C-8 compared to 9-fluorenone due to the electron-donating effect of the hydroxyl group.

-

The proton of the hydroxyl group will appear as a broad singlet, the chemical shift of which will be dependent on the solvent and concentration.

-

The symmetry of the 9-fluorenone molecule is broken, so all aromatic protons will now be chemically non-equivalent, leading to a more complex splitting pattern.

-

-

¹³C NMR:

-

The C-1 carbon will experience a significant downfield shift due to the direct attachment of the electronegative oxygen atom.

-

The ortho and para carbons (C-3 and C-9a) relative to the hydroxyl group are expected to shift upfield due to resonance effects.

-

The loss of symmetry will result in 13 distinct carbon signals.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Experimental Protocol (General):

-

Ionization: Electron Ionization (EI) is a common technique for small, relatively non-polar molecules. For more labile compounds, "soft" ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are preferred.

-

Mass Analysis: A Quadrupole or Time-of-Flight (TOF) mass analyzer is typically used to separate the ions based on their mass-to-charge ratio (m/z).

Mass Spectrum of 9-Fluorenone: The mass spectrum of 9-fluorenone shows a prominent molecular ion peak (M⁺) at m/z 180. The primary fragmentation pathway involves the loss of a carbonyl group (CO), resulting in a fragment at m/z 152.

Predicted Mass Spectrum of 1-Hydroxyfluoren-9-one:

-

The molecular ion peak (M⁺) is expected at m/z 196.

-

Fragmentation will likely involve the loss of a carbonyl group (CO) to give a fragment at m/z 168.

-

Loss of a hydrogen radical from the hydroxyl group is also a possible fragmentation pathway.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule.

Experimental Protocol (General):

-

Sample Preparation: Solid samples are typically analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: An FTIR spectrometer is used to record the spectrum, typically in the range of 4000-400 cm⁻¹.

IR Spectrum of 9-Fluorenone: The IR spectrum of 9-fluorenone is characterized by a strong absorption band corresponding to the carbonyl (C=O) stretch, typically observed around 1715 cm⁻¹. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, and C=C stretching vibrations of the aromatic rings appear in the 1600-1450 cm⁻¹ region.

Predicted IR Spectrum of 1-Hydroxyfluoren-9-one:

-

In addition to the carbonyl peak (which may be slightly shifted due to the electronic effect of the hydroxyl group), a broad absorption band is expected in the region of 3500-3200 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group.

-

A C-O stretching vibration will also be present, typically in the 1260-1000 cm⁻¹ region.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems.

Experimental Protocol (General):

-

Sample Preparation: A dilute solution of the analyte is prepared in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane).

-

Data Acquisition: The absorbance of the solution is measured over a range of wavelengths, typically from 200 to 800 nm.

UV-Vis Spectrum of 9-Fluorenone: 9-Fluorenone exhibits several absorption bands in the UV-Vis region due to its extended π-conjugated system.

Predicted UV-Vis Spectrum of 1-Hydroxyfluoren-9-one: The hydroxyl group, being an auxochrome, is expected to cause a bathochromic (red) shift in the absorption maxima compared to 9-fluorenone. This is due to the extension of the conjugated system by the lone pair of electrons on the oxygen atom.

Applications in Research and Drug Development

1-Hydroxyfluoren-9-one's primary application is as a biomarker for exposure to polycyclic aromatic hydrocarbons (PAHs).[1] PAHs are a class of chemicals that are released from burning coal, oil, gasoline, trash, tobacco, and wood. Exposure to PAHs is a significant concern for public health due to their carcinogenic and mutagenic properties. The presence and concentration of 1-Hydroxyfluoren-9-one in biological samples, such as urine, can be quantified to assess an individual's exposure to fluorene and other related PAHs.

While direct applications in drug development are not extensively documented, the fluorene scaffold is present in a number of biologically active compounds. Derivatives of 9-fluorenone have been investigated for various pharmacological activities, including antimicrobial and anticancer properties. The introduction of a hydroxyl group can significantly alter the biological activity and pharmacokinetic properties of a molecule, making 1-Hydroxyfluoren-9-one and its derivatives interesting candidates for further investigation in medicinal chemistry.

Conclusion

This technical guide has provided a comprehensive overview of the spectral properties of 1-Hydroxyfluoren-9-one. While a complete set of experimental data is not currently in the public domain, a thorough understanding of its structure and a comparative analysis with the well-characterized 9-fluorenone allows for robust predictions of its spectral behavior. The information and protocols provided herein will serve as a valuable resource for researchers working on the synthesis, identification, and application of this important biomarker and potential pharmacophore. As research in the fields of environmental monitoring and drug discovery continues to evolve, the detailed spectral characterization of such compounds will become increasingly vital.

References

-

PubChem. (n.d.). Fluorenone. National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

-

PubChem. (n.d.). 4-Hydroxy-9-fluorenone. National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

-

Chegg. (2020, April 10). The 1H-NMR and 13C-NMR spectra of 9-fluorenol. Retrieved January 27, 2026, from [Link]

-

ResearchGate. (n.d.). (a) FT‐IR spectra of 9‐fluorenone and F‐POPs. (b) Solid‐state ¹³C NMR.... Retrieved January 27, 2026, from [Link]

-

NIST. (n.d.). 9H-Fluoren-9-one. NIST Chemistry WebBook. Retrieved January 27, 2026, from [Link]

-

ResearchGate. (2025, August 6). Spectroscopic Studies of Fluorenone Derivatives. Retrieved January 27, 2026, from [Link]

-

Kumar, S., & Pandey, A. K. (2013). Chemistry and Biological Activities of Flavonoids: An Overview. The Scientific World Journal, 2013, 162750. [Link]

-

ResearchGate. (2025, August 6). Assignments of the 1H and 13C NMR spectra of trans‐4‐hydroxy‐N‐9‐fluorenylmethoxycarbonyl‐L‐proline using one‐ and two‐dimensional NMR spectroscopy. Retrieved January 27, 2026, from [Link]

-

Sobus, J. R., Waidyanatha, S., & Rappaport, S. M. (2010). A review of the analytical and toxicological aspects of biomarkers of occupational exposure to polycyclic aromatic hydrocarbons. Annals of occupational hygiene, 54(3), 253–277. [Link]

-

Chang, C. W., Sølling, T. I., & Diau, E. W. G. (2017). Revisiting the photophysics of 9-fluorenone: Ultrafast time-resolved fluorescence and theoretical studies. Chemical Physics Letters, 686, 218-222. [Link]

-

Grifoll, M., Casellas, M., Bayona, J. M., & Solanas, A. M. (1992). New metabolites in the degradation of fluorene by Arthrobacter sp. strain F101. Applied and environmental microbiology, 58(9), 2910–2917. [Link]

-

Pakistan Journal of Medical & Health Sciences. (2022). HPLC Analysis of 1-Hydroxy Pyrene as a Biomarker of Polycyclic Aromatic Hydrocarbon in Urine Samples of Cigarette Smokers. Pakistan Journal of Medical & Health Sciences, 16(6), 84-86. [Link]

-

Gao, H., Zhang, X., & Zhang, H. (2019). Synthesis and biological evaluation of 9-fluorenone derivatives for SPECT imaging of α7-nicotinic acetylcholine receptor. Bioorganic & medicinal chemistry letters, 29(23), 126724. [Link]

-

Ferreira, I. C., Queiroz, J. A., & Vilas-Boas, M. (2021). Chalcones and Flavanones Bearing Hydroxyl and/or Methoxyl Groups: Synthesis and Biological Assessments. Molecules, 26(16), 4995. [Link]

-

MassBank. (2014, June 24). 9-Fluorenone. Retrieved January 27, 2026, from [Link]

-

ResearchGate. (2025, August 6). Photochemistry of 9-fluorenone oxime phenylglyoxylate: A combined TRIR, TREPR and ab initio study. Retrieved January 27, 2026, from [Link]

-

Tang, G. Y., et al. (2023). Structural insights and biological activities of flavonoids: Implications for novel applications. Food Frontiers, 4(1), 229-263. [Link]

-

Pakistan Journal of Medical & Health Sciences. (2022). HPLC Analysis of 1-Hydroxy Pyrene as a Biomarker of Polycyclic Aromatic Hydrocarbon in Urine Samples of Cigarette Smokers. Pakistan Journal of Medical & Health Sciences, 16(6), 84-86. [Link]

-

Frontiers in Molecular Sciences. (2022). Fragmentation Dynamics of Fluorene Explored Using Ultrafast XUV-Vis Pump-Probe Spectroscopy. Retrieved January 27, 2026, from [Link]

-

Royal Society of Chemistry. (2021). Synthesis of 9,9-bis(4-hydroxyphenyl) fluorene catalyzed by bifunctional ionic liquids. Retrieved January 27, 2026, from [Link]

-

MDPI. (2025, January 8). Biomonitoring of Hydroxylated Polycyclic Aromatic Hydrocarbon Metabolites in Workers at a Waste-to-Energy Incinerator, Turin, Italy. Retrieved January 27, 2026, from [Link]

-

Universal Journal of Pharmaceutical Research. (n.d.). study of some fluoren-9-one thiosemicarbazones: synthesis, catalytic effects and spectral characterization. Retrieved January 27, 2026, from [Link]

-

PubMed Central. (n.d.). Biomarkers in Pulmonary Arterial Hypertension. Retrieved January 27, 2026, from [Link]

-

ASM Journals. (n.d.). New metabolites in the degradation of fluorene by Arthrobacter sp. strain F101. Retrieved January 27, 2026, from [Link]

-

ACS Publications. (n.d.). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Retrieved January 27, 2026, from [Link]

-

PubMed Central. (n.d.). An Overview of Circulating Pulmonary Arterial Hypertension Biomarkers. Retrieved January 27, 2026, from [Link]

-

ResearchGate. (n.d.). (PDF) Study of the Fragmentation Patterns of Nine Fluoroquinolones by Tandem Mass Spectrometry. Retrieved January 27, 2026, from [Link]

-

Semantic Scholar. (2021, September 28). Molecular Spectroscopic (FTIR and UV-Vis) and Hyphenated Chromatographic (UHPLC-qTOF-MS) Analysis and In. Retrieved January 27, 2026, from [Link]

-

PubMed. (n.d.). Synthesis, characterization, crystal structure and DFT studies on 1',3'-dihydrospiro[fluorene-9,2'-perimidine]. Retrieved January 27, 2026, from [Link]

-

Semantic Scholar. (2023, March 7). Evaluation of Biological Activities of Twenty Flavones and In Silico Docking Study. Retrieved January 27, 2026, from [Link]

-

MDPI. (n.d.). Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification. Retrieved January 27, 2026, from [Link]

-

PubMed. (2023, September 8). Flavones and Related Compounds: Synthesis and Biological Activity. Retrieved January 27, 2026, from [Link]

-

ResearchGate. (n.d.). Mass spectra of fluorene metabolites. a) 9-Hydroxyfluorene. b).... Retrieved January 27, 2026, from [Link]

-

Preprints.org. (2025, January 30). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Retrieved January 27, 2026, from [Link]

-

PubMed. (n.d.). The mass spectral fragmentation of 9alpha-hydroxy steroids and related compounds. Retrieved January 27, 2026, from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved January 27, 2026, from [Link]

Sources

The Definitive Structural Elucidation of 1-Hydroxyfluoren-9-one: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the synthesis, crystallization, and definitive structural analysis of 1-Hydroxyfluoren-9-one. As direct, publicly available crystal structure data for this specific molecule is not extensively detailed, this document serves as both a review of the foundational chemistry of the fluorenone scaffold and a detailed methodological guide for researchers to determine its structure with the highest degree of scientific integrity. We will proceed from chemical synthesis to advanced crystallographic and spectroscopic techniques, emphasizing the rationale behind each experimental choice to ensure a self-validating workflow.

Introduction to 1-Hydroxyfluoren-9-one

1-Hydroxyfluoren-9-one (CAS 6344-60-1) is a derivative of 9-fluorenone, a polycyclic aromatic ketone. The fluorene scaffold is a privileged structure in medicinal chemistry and materials science, with derivatives exhibiting a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2] The introduction of a hydroxyl group at the C1 position and a ketone at the C9 position creates a molecule with significant potential for forming specific intermolecular interactions, such as hydrogen bonds and π-π stacking. These interactions are critical in determining the compound's solid-state packing, which in turn influences its physicochemical properties like solubility and bioavailability—key parameters in drug development.

Understanding the precise three-dimensional arrangement of atoms in 1-Hydroxyfluoren-9-one is therefore not an academic exercise, but a prerequisite for rational drug design and the development of structure-activity relationships (SAR). This guide outlines the gold-standard methodologies to achieve this.

Table 1: Physicochemical Properties of 1-Hydroxyfluoren-9-one and its Parent Compound

| Property | 1-Hydroxyfluoren-9-one | 9-Fluorenone (Parent Compound) |

| CAS Number | 6344-60-1[3] | 486-25-9[4] |

| Molecular Formula | C₁₃H₈O₂[3] | C₁₃H₈O[4] |

| Molecular Weight | 196.21 g/mol [3] | 180.20 g/mol [4] |

| Appearance | (Expected) Yellow Crystalline Solid | Yellow rhombic crystals[4] |

| Melting Point | 116-119 °C[3] | 84 °C[4] |

| Solubility | Insoluble in water; Soluble in organic solvents like alcohols, acetone, benzene.[4] | Insoluble in water; Soluble in alcohol, ether, acetone, benzene.[4] |

Synthesis and High-Purity Crystallization

The definitive determination of a crystal structure begins with the synthesis of high-purity material, as impurities can inhibit or disrupt the formation of single crystals suitable for diffraction.

Synthesis of 1-Hydroxyfluoren-9-one

While various synthetic routes to fluorenones exist, a common approach involves the cyclization of biphenyl-2-carboxylic acids.[5] A plausible route to 1-Hydroxyfluoren-9-one would start from a suitably substituted biphenyl precursor. A referenced synthesis can be found in Tetrahedron Letters.[3]

Protocol for Recrystallization for Single-Crystal Growth

Causality: The goal of recrystallization is to produce a supersaturated solution from which a single, perfect crystal nucleus can grow slowly and without competition. The choice of solvent is paramount. An ideal solvent will dissolve the compound moderately at high temperatures and poorly at low temperatures. For fluorenone derivatives, a mixed-solvent system often provides the necessary fine control over solubility.[6]

Step-by-Step Protocol:

-

Solvent Screening: In separate vials, test the solubility of ~10 mg of purified 1-Hydroxyfluoren-9-one in 0.5 mL of various solvents (e.g., ethanol, methanol, acetone, toluene, ethyl acetate, hexane). Identify a solvent that dissolves the compound well when heated ("good" solvent) and a solvent in which it is poorly soluble ("poor" solvent, often an anti-solvent like hexane or water).

-

Preparation of Saturated Solution: In a clean flask, dissolve the bulk of the purified compound in a minimal amount of the "good" solvent at an elevated temperature (e.g., 60 °C).

-

Inducing Supersaturation: Three common methods can be employed:

-

Slow Cooling: Cover the flask and allow it to cool to room temperature over several hours, then transfer to a refrigerator (4 °C). This is the most common and gentle method.

-

Slow Evaporation: Dissolve the compound in a suitable solvent in a vial. Cover the vial with parafilm and pierce a few small holes with a needle. Allow the solvent to evaporate over several days.

-

Vapor Diffusion: In a large sealed jar, place a vial containing the dissolved compound. Add a layer of the "poor" solvent to the bottom of the jar, ensuring the level is below the top of the vial. The "poor" solvent's vapor will slowly diffuse into the vial, reducing the compound's solubility and inducing crystallization.

-

-

Crystal Harvesting: Once well-formed, prismatic crystals are observed, carefully decant the supernatant and gently wash the crystals with a small amount of the cold "poor" solvent. Dry the crystals on filter paper.

Structure Determination by Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the unequivocal method for determining the atomic arrangement in a crystalline solid. It provides precise bond lengths, bond angles, and details of the crystal packing and intermolecular interactions.

Experimental Workflow

The process from a harvested crystal to a solved structure is a well-defined workflow. The causality is clear: we use a monochromatic X-ray beam to generate a diffraction pattern from the crystal's electron density, and then use mathematical transforms to reconstruct the atomic positions from that pattern.

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Data Interpretation and Refinement

The output of a successful refinement is a Crystallographic Information File (CIF), which contains all the information about the structure. Key metrics of trustworthiness include:

-

R1 factor: A measure of the agreement between the calculated and observed structure factors. A value < 5% (0.05) is considered excellent for publication-quality structures.

-

Goodness-of-Fit (GooF): Should be close to 1.0.

Based on the known structure of 9-fluorenone, we can anticipate the key crystallographic parameters for 1-Hydroxyfluoren-9-one.[7]

Table 2: Expected Crystallographic Data for 1-Hydroxyfluoren-9-one

| Parameter | Expected Value/System | Rationale |

| Crystal System | Monoclinic or Orthorhombic | These are common systems for planar aromatic molecules. 9-Fluorenone itself is orthorhombic.[7] |

| Space Group | Centrosymmetric (e.g., P2₁/c) | Molecules without inherent chirality often crystallize in centrosymmetric space groups. |

| Z (Molecules/Unit Cell) | 2, 4, or 8 | Typical for organic molecules of this size. |

| Key Bond Lengths (Å) | C=O: ~1.22 Å; C-OH: ~1.36 Å | Based on standard values for ketones and phenols. |

| Key Bond Angles (°) | C-C-C in rings: ~120° (sp²); C-C(O)-C: ~125° | Reflects the sp² hybridization of the aromatic system and the trigonal planar geometry around the ketone. |

| R1 Factor | < 0.05 | Target for a well-refined structure. |

Spectroscopic and Computational Corroboration

While SC-XRD is definitive for the solid state, spectroscopic and computational methods provide crucial validation of the molecular structure and can offer insights into its behavior in solution.

Spectroscopic Characterization

Trustworthiness: The combination of NMR, IR, and UV-Vis spectroscopy provides a self-validating dataset. NMR confirms the carbon-hydrogen framework, IR identifies key functional groups, and UV-Vis probes the conjugated electronic system. Any significant deviation between these results and the XRD-derived structure would indicate a problem in the analysis.

-

¹H NMR: Expect aromatic protons in the 7-8 ppm range. The hydroxyl proton signal may be broad and its position variable depending on the solvent and concentration.

-

¹³C NMR: The carbonyl carbon (C=O) should appear significantly downfield, typically >190 ppm. Aromatic carbons will be in the 110-150 ppm range.

-

FT-IR: Look for a strong C=O stretching vibration around 1710-1720 cm⁻¹ and a broad O-H stretching band around 3200-3400 cm⁻¹.[8]

-

UV-Vis: The extended π-system of the fluorenone core will result in strong absorptions in the UV region, likely with multiple bands corresponding to π→π* transitions.[9]

Computational Modeling

Expertise: Density Functional Theory (DFT) calculations, using a basis set like 6-311++G(d,p), can provide a theoretical model of the molecule.[10] By optimizing the geometry in the gas phase, we can compare the theoretical bond lengths and angles to the experimental XRD data. This serves two purposes: it validates the experimental structure and highlights the conformational changes and packing forces present in the solid state.

Analysis of Crystal Packing and Intermolecular Interactions

The functional groups of 1-Hydroxyfluoren-9-one—the hydroxyl (-OH) group and the carbonyl (C=O) group—are prime candidates for forming strong, directional intermolecular interactions.

-

Hydrogen Bonding: The hydroxyl group can act as a hydrogen bond donor, while the carbonyl oxygen is an excellent acceptor. It is highly probable that the crystal structure will feature O-H···O=C hydrogen bonds, potentially forming chains or dimers.

-

π-π Stacking: The planar fluorenone core is ideal for π-π stacking interactions between adjacent molecules, which will contribute significantly to the overall lattice energy and stability.

Caption: Potential intermolecular interactions in crystalline 1-Hydroxyfluoren-9-one.

Relevance and Applications in Drug Development

The precise structural data obtained from this workflow is the foundation for advanced drug development efforts.

-

Structure-Based Drug Design: A high-resolution crystal structure can be used as a starting point for computational docking studies to predict how the molecule might bind to a biological target, such as an enzyme active site.

-

Pharmacophore Modeling: The identified hydrogen bond donors/acceptors and aromatic regions define the molecule's pharmacophore, guiding the synthesis of new analogues with improved potency and selectivity.

-

Polymorph Screening: The crystallization protocol described is the first step in a polymorph screen. Different crystalline forms (polymorphs) can have different stabilities and bioavailabilities, and their control is critical for pharmaceutical development. The fluorene core is known to be a component in various bioactive compounds, including dopamine reuptake inhibitors and wakefulness-promoting agents.[11][12] The unique substitution pattern of 1-Hydroxyfluoren-9-one makes it a compelling candidate for further investigation in these areas.

Conclusion

This guide has detailed a rigorous, multi-faceted approach to the definitive structural elucidation of 1-Hydroxyfluoren-9-one. By integrating meticulous synthesis and crystallization with the power of single-crystal X-ray diffraction, and corroborating the findings with spectroscopic and computational data, researchers can establish a trustworthy and comprehensive understanding of this molecule. The resulting structural insights are not merely descriptive but form the critical, actionable foundation for its future development in medicinal chemistry and materials science.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 74318, Fluoren-9-ol. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10241, Fluorenone. Retrieved from [Link]

-

ChemSynthesis. (n.d.). 1-hydroxy-9H-fluoren-9-one. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Synthesis of 9,9-Bis(4-hydroxyphenyl) fluorene Catalyzed by Bifunctional Ionic Liquid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 96087, 9H-Fluoren-1-ol. Retrieved from [Link]

-

ResearchGate. (n.d.). 9-Fluorenone derivatives drugs. Retrieved from [Link]

-

Chemsrc. (n.d.). 9-fluorenol | CAS#:1689-64-1. Retrieved from [Link]

-

Luss, H. R., & Smith, D. L. (1972). The crystal and molecular structure of 9-fluorenone. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 28(3), 884-889. Retrieved from [Link]

- Google Patents. (n.d.). CN103224441A - Crystallization method for fluorene purification.

-

ACS Publications. (2016). Experimental and Computational Study of the Thermodynamic Properties of 9‑Fluorenone and 9‑Fluorenol. Retrieved from [Link]

-

IAEA. (n.d.). X-ray diffraction study of fluorene, 9-fluorenone, and 9-dicyanomethylenefluorene derivatives. Retrieved from [Link]

-

Orellana, S., Soto, C., & Toral, M. I. (2010). UV-vis, IR and 1H NMR spectroscopic studies and characterization of ionic-pair crystal violet-oxytetracycline. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 75(1), 437–443. Retrieved from [Link]

-

NIST. (n.d.). 9H-Fluoren-9-one. In NIST Chemistry WebBook. Retrieved from [Link]

-

ACS Publications. (2024). Complementary Host Behavior of Fluorenone-Derived Host Compounds during Crystallization Processes from Mixed Anilines. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis. Retrieved from [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-Al-Omair-Al-Majid/88165b40f2e0394017a419c8f0709b47e29548d9]([Link]

- Google Patents. (n.d.). CN104341286B - The synthesis technique of 9-Fluorenone.

-

ResearchGate. (2020). A Perspective on Synthesis and Applications of Fluorenones. Retrieved from [Link]

-

PubMed Central. (2024). Fluorene- and fluorenone-based molecules as electron-transporting SAMs for photovoltaic devices. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Applications of Fluorene Derivatives in Materials Science, Drug Development, and Biochemistry-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. Fluorenone | C13H8O | CID 10241 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. CN103224441A - Crystallization method for fluorene purification - Google Patents [patents.google.com]

- 7. semanticscholar.org [semanticscholar.org]

- 8. UV-vis, IR and 1H NMR spectroscopic studies and characterization of ionic-pair crystal violet-oxytetracycline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 9H-Fluoren-9-one [webbook.nist.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Fluoren-9-ol | C13H10O | CID 74318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 9-fluorenol | CAS#:1689-64-1 | Chemsrc [chemsrc.com]

A Technical Guide to the Quantum Yield of 1-Hydroxyfluoren-9-one: Principles, Measurement, and Influencing Factors

This in-depth technical guide provides a comprehensive overview of the fluorescence quantum yield of 1-Hydroxyfluoren-9-one. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core photophysical principles, offers a detailed experimental protocol for accurate quantum yield determination, and explores the key factors influencing this critical parameter.

Introduction to Fluorescence and Quantum Yield

Fluorescence is a photoluminescent process in which a molecule, after absorbing a photon of light, transitions to an electronically excited state and subsequently emits a photon as it returns to its ground state. The fluorescence quantum yield (Φf) is a fundamental parameter that quantifies the efficiency of this process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[1]

A quantum yield of 1.0 signifies that every absorbed photon results in an emitted photon, representing the maximum possible fluorescence efficiency. Conversely, a quantum yield of 0 indicates that the absorbed energy is entirely dissipated through non-radiative pathways such as internal conversion, intersystem crossing, and vibrational relaxation. The knowledge of the fluorescence quantum yield is paramount in various scientific disciplines, including the development of fluorescent probes, materials science, and understanding photochemical reactions.[2]

Photophysical Properties of 1-Hydroxyfluoren-9-one

1-Hydroxyfluoren-9-one (1-HFu) is a derivative of fluorenone, a polycyclic aromatic hydrocarbon. The presence of both a hydroxyl (-OH) and a carbonyl (C=O) group on the fluorene backbone endows 1-HFu with interesting photophysical properties that are highly sensitive to its molecular environment.

Absorption and Emission Spectra

The absorption and emission spectra of 1-Hydroxyfluoren-9-one are characterized by broad bands in the ultraviolet and visible regions, respectively. The specific wavelengths of maximum absorption (λ_abs) and emission (λ_em) are influenced by the solvent polarity and its hydrogen-bonding capacity.

Quantum Yield of 1-Hydroxyfluoren-9-one in Various Solvents

The fluorescence quantum yield of 1-Hydroxyfluoren-9-one is not an intrinsic constant but is highly dependent on the solvent environment. This dependency arises from the different ways solvents can interact with the molecule in its ground and excited states, thereby influencing the rates of radiative and non-radiative decay.

A systematic study by Nayak and Dogra (2005) investigated the photophysics of 1-Hydroxyfluoren-9-one in a range of solvents with varying polarities and proticities. Their findings are summarized in the table below.[3]

| Solvent | Dielectric Constant (ε) | Refractive Index (n) | Fluorescence Quantum Yield (Φf) |

| Cyclohexane | 2.02 | 1.4262 | 0.02 |

| Dioxane | 2.21 | 1.4221 | 0.04 |

| Acetonitrile | 37.5 | 1.3441 | 0.11 |

| Methanol | 32.7 | 1.3284 | 0.05 |

| Ethanol | 24.5 | 1.3614 | 0.06 |

| Water | 80.1 | 1.3330 | 0.01 |

Data sourced from Nayak, M. K., & Dogra, S. K. (2005). Photophysics of 1-hydroxy- and 1-methoxy-9-fluorenone. Journal of Photochemistry and Photobiology A: Chemistry, 169(3), 299–307.[3]

The data reveals that the fluorescence quantum yield of 1-Hydroxyfluoren-9-one is generally low, but it is significantly influenced by the solvent. In polar aprotic solvents like acetonitrile, the quantum yield is highest. In contrast, in protic solvents, the quantum yield decreases with increasing polarity. This behavior is attributed to the interplay of intermolecular and intramolecular hydrogen bonding.[3]

Experimental Determination of Fluorescence Quantum Yield

The most common and reliable method for determining the fluorescence quantum yield of a compound is the comparative method, which involves using a well-characterized standard with a known quantum yield.[1]

Principle of the Comparative Method

The comparative method relies on the principle that if a standard and an unknown sample have the same absorbance at the same excitation wavelength and are measured under identical experimental conditions, the ratio of their integrated fluorescence intensities is equal to the ratio of their fluorescence quantum yields.

The quantum yield of the unknown sample (Φ_s) can be calculated using the following equation:

Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s^2 / n_r^2)

Where:

-

Φ_r is the quantum yield of the reference standard.

-

I_s and I_r are the integrated fluorescence intensities of the sample and the reference, respectively.

-

A_s and A_r are the absorbances of the sample and the reference at the excitation wavelength.

-

n_s and n_r are the refractive indices of the sample and reference solutions, respectively.

Selection of a Suitable Quantum Yield Standard

The choice of a suitable quantum yield standard is critical for accurate measurements. The ideal standard should:

-

Have a well-documented and consistent quantum yield.

-

Absorb and emit in a similar spectral region as the sample to be analyzed.

-

Be chemically stable and available in high purity.

-

Be soluble in the same solvent as the sample, or in a solvent with a similar refractive index.

Quinine sulfate in 0.1 M perchloric acid is a widely used and well-characterized fluorescence quantum yield standard, with a quantum yield of 0.60.[4][5] It is important to note that the quantum yield of quinine sulfate can be temperature-dependent in other acidic solutions like sulfuric acid.[5]

Step-by-Step Experimental Protocol

The following protocol outlines the key steps for determining the fluorescence quantum yield of 1-Hydroxyfluoren-9-one using the comparative method with quinine sulfate as the standard.

3.3.1. Materials and Instrumentation

-

1-Hydroxyfluoren-9-one: Synthesized and purified to a high degree.

-

Quinine Sulfate: High-purity standard.

-

Solvents: Spectroscopic grade solvents (e.g., acetonitrile, 0.1 M perchloric acid).

-

UV-Vis Spectrophotometer: For absorbance measurements.

-

Fluorometer: Equipped with a monochromatic excitation source and an emission detector.

-

Quartz Cuvettes: 1 cm path length.

3.3.2. Synthesis and Purification of 1-Hydroxyfluoren-9-one

While the direct synthesis of 1-Hydroxyfluoren-9-one is not detailed in the readily available literature, a plausible route involves the oxidation of 1-hydroxyfluorene. The synthesis of the parent compound, 9-fluorenone, is well-established and typically involves the oxidation of fluorene.[6] A similar approach using an appropriate oxidizing agent could be employed for the synthesis of 1-Hydroxyfluoren-9-one from 1-hydroxyfluorene. Purification is crucial and can be achieved through techniques like column chromatography and recrystallization to ensure the removal of any fluorescent impurities that could interfere with the quantum yield measurement.

3.3.3. Preparation of Solutions

-

Stock Solutions: Prepare concentrated stock solutions of both 1-Hydroxyfluoren-9-one and quinine sulfate in their respective solvents.

-

Working Solutions: From the stock solutions, prepare a series of dilute working solutions for both the sample and the standard. The absorbance of these solutions at the chosen excitation wavelength should be kept below 0.1 to minimize inner filter effects.

3.3.4. Measurements

-

Absorbance Spectra: Record the absorbance spectra of all working solutions using the UV-Vis spectrophotometer. Determine the absorbance at the chosen excitation wavelength.

-

Fluorescence Spectra:

-

Set the excitation wavelength on the fluorometer. This should be a wavelength where both the sample and the standard have significant absorbance.

-

Record the fluorescence emission spectra for all working solutions of the sample and the standard under identical instrument settings (e.g., excitation and emission slit widths, detector voltage).

-

Record the fluorescence spectrum of the solvent blank for each solvent used.

-

3.3.5. Data Analysis

-

Blank Subtraction: Subtract the integrated intensity of the solvent blank from the integrated intensity of each sample and standard spectrum.

-

Integration of Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each blank-corrected spectrum.

-

Calculation of Quantum Yield: Use the equation from section 3.1 to calculate the quantum yield of 1-Hydroxyfluoren-9-one for each concentration. The final quantum yield is typically reported as the average of the values obtained from the different concentrations.

Diagram of the Experimental Workflow

Caption: Experimental workflow for determining the fluorescence quantum yield.

Factors Influencing the Quantum Yield of 1-Hydroxyfluoren-9-one

The quantum yield of 1-Hydroxyfluoren-9-one is a sensitive parameter that can be influenced by several factors. Understanding these factors is crucial for the accurate interpretation of experimental results and for the rational design of applications utilizing this molecule.

Solvent Effects

As demonstrated in the data table, the solvent plays a major role in determining the quantum yield of 1-Hydroxyfluoren-9-one. The interplay of solvent polarity and hydrogen bonding ability affects the energy levels of the ground and excited states, which in turn influences the rates of radiative and non-radiative decay.

Temperature

Temperature can affect the rates of non-radiative decay processes. Generally, an increase in temperature leads to a decrease in fluorescence quantum yield due to the increased efficiency of collisional quenching and other non-radiative pathways.

Presence of Quenchers

Fluorescence quenching is a process that decreases the fluorescence intensity of a sample. Quenchers are molecules that can deactivate the excited state of a fluorophore through various mechanisms, such as collisional quenching, energy transfer, or electron transfer. The presence of quenchers, such as dissolved oxygen, in the solution can significantly lower the measured quantum yield.[7]

Diagram of Influencing Factors

Caption: Factors influencing the fluorescence quantum yield.

Conclusion

This technical guide has provided a comprehensive examination of the fluorescence quantum yield of 1-Hydroxyfluoren-9-one. The key takeaway is that the quantum yield of this molecule is highly sensitive to its environment, particularly the solvent. Accurate determination of its quantum yield requires careful experimental design, including the use of a suitable standard and the control of influencing factors. The information presented herein serves as a valuable resource for researchers and scientists working with this and similar fluorescent molecules, enabling a deeper understanding of their photophysical behavior and facilitating their application in various fields of research and development.

References

-

Nayak, M. K., & Dogra, S. K. (2005). Photophysics of 1-hydroxy- and 1-methoxy-9-fluorenone. Journal of Photochemistry and Photobiology A: Chemistry, 169(3), 299–307. [Link]

-

Nayak, M. K., & Dogra, S. K. (2005). Photophysics of 1-hydroxy-9-fluorenone: absence of excited state intramolecular proton transfer reaction. Journal of Photochemistry and Photobiology A: Chemistry, 173(2), 168-175. [Link]

-

Melhuish, W. H. (1961). Quantum efficiencies of fluorescence of organic substances: effect of solvent and concentration of the fluorescent solute. The Journal of Physical Chemistry, 65(2), 229-235. [Link]

-

Chang, C. W., Sølling, T. I., & Diau, E. W. G. (2017). Revisiting the photophysics of 9-fluorenone: Ultrafast time-resolved fluorescence and theoretical studies. Chemical Physics Letters, 683, 333-339. [Link]

-

PubChem. (n.d.). Fluorenone. National Center for Biotechnology Information. [Link]

-

Resch-Genger, U., Rurack, K., & Hoffmann, K. (2013). Fluorescence quantum yield standards for the UV/Visible/NIR: development, traceable characterization, and certification. Analytical Chemistry, 85(21), 10068–10079. [Link]

-

Würth, C., Grabolle, M., Pauli, J., Spieles, M., & Resch-Genger, U. (2013). Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols, 8(8), 1535–1550. [Link]

-

Edinburgh Instruments. (n.d.). Guide for the Measurements of Absolute Quantum Yields of Liquid Samples. [Link]

-

Horiba. (n.d.). A Guide to Recording Fluorescence Quantum Yields. [Link]

-

Rurack, K. (2008). Goodbye to Quinine in Sulfuric Acid Solutions as a Fluorescence Quantum Yield Standard. Angewandte Chemie International Edition, 47(40), 7620-7622. [Link]

- Valeur, B., & Berberan-Santos, M. N. (2012).

- Google Patents. (n.d.). The synthesis technique of 9-Fluorenone.

-

Reddy, K. S., & Kumar, A. (2013). Preparation of various Schiff's bases of 9-fluorenone and its biological application. Journal of Chemical and Pharmaceutical Research, 5(12), 653-657. [Link]

-

Green Chemistry. (2005). Highly efficient synthesis of 9-fluorenones from 9H-fluorenes by air oxidation. [Link]

Sources

- 1. chem.uci.edu [chem.uci.edu]

- 2. researchgate.net [researchgate.net]

- 3. Sci-Hub. Photophysics of 1-hydroxy- and 1-methoxy-9-fluorenone / Journal of Photochemistry and Photobiology A: Chemistry, 2005 [sci-hub.ru]

- 4. dreem.openfluor.org [dreem.openfluor.org]

- 5. researchgate.net [researchgate.net]

- 6. CN104341286B - The synthesis technique of 9-Fluorenone - Google Patents [patents.google.com]

- 7. Making sure you're not a bot! [opus4.kobv.de]

A Comprehensive Technical Guide to the Solubility of 1-Hydroxyfluoren-9-one in Organic Solvents

Abstract

This technical guide provides a detailed examination of the solubility characteristics of 1-Hydroxyfluoren-9-one, a pivotal intermediate in the synthesis of various high-value organic materials and pharmaceutical compounds. A thorough understanding of its solubility in diverse organic solvents is paramount for optimizing reaction conditions, designing efficient purification protocols, and formulating final products. This document synthesizes theoretical principles with empirical data and validated experimental methodologies to offer researchers, chemists, and drug development professionals a comprehensive resource for predicting and manipulating the solubility of this compound. We will delve into the physicochemical properties of 1-Hydroxyfluoren-9-one, present available solubility data, and provide detailed protocols for its experimental determination and quantification.

Introduction: The Significance of 1-Hydroxyfluoren-9-one

1-Hydroxyfluoren-9-one is an aromatic ketone, a derivative of fluorene, characterized by a hydroxyl group at the C1 position and a carbonyl group at the C9 position of the fluorene core. This unique substitution pattern imparts specific chemical reactivity and physical properties, making it a valuable building block in several scientific domains. Its applications span from the synthesis of novel dyes and polymers to the development of pharmacologically active molecules.

The efficiency of any synthetic or formulation process involving 1-Hydroxyfluoren-9-one is critically dependent on its solubility. Proper solvent selection impacts reaction rates, yield, crystal morphology, and purity. A comprehensive understanding of its solubility behavior is therefore not merely academic but a fundamental requirement for practical and scalable applications.

Physicochemical Properties and Their Influence on Solubility

The solubility of a solute in a given solvent is governed by the interplay of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The molecular structure of 1-Hydroxyfluoren-9-one provides clear indicators of its expected solubility behavior.

-

Molecular Structure: The compound possesses a large, rigid, and predominantly nonpolar polycyclic aromatic hydrocarbon (PAH) backbone (the fluorene system). This aromatic system contributes to strong π-π stacking interactions between solute molecules, which must be overcome for dissolution to occur.[1]

-

Polar Functional Groups: The presence of a ketone (C=O) group and a hydroxyl (-OH) group introduces polarity and the capacity for hydrogen bonding.[2] The carbonyl group can act as a hydrogen bond acceptor, while the hydroxyl group can act as both a hydrogen bond donor and acceptor.

-

"Like Dissolves Like": Based on these features, it is predictable that 1-Hydroxyfluoren-9-one will exhibit poor solubility in nonpolar, aliphatic solvents (e.g., hexane) and in water, due to the hydrophobicity of the large aromatic core.[3][4] Conversely, it is expected to be more soluble in solvents that can engage in hydrogen bonding (e.g., alcohols) or have a significant polar character that can disrupt the solute-solute interactions.[3] Solvents with aromatic character (e.g., toluene, benzene) may also be effective due to favorable π-π interactions with the fluorene system.

Below is a diagram illustrating the key structural features of 1-Hydroxyfluoren-9-one that dictate its solubility.

Caption: Key structural features of 1-Hydroxyfluoren-9-one influencing solubility.

Quantitative and Qualitative Solubility Data

| Solvent Class | Example Solvent | Expected Qualitative Solubility | Rationale |

| Protic Polar | Ethanol, Methanol | Soluble | Capable of hydrogen bonding with both the -OH and C=O groups.[3] |

| Aprotic Polar | Acetone, DMSO, DMF | Soluble to Moderately Soluble | Can act as hydrogen bond acceptors and have high polarity to solvate the molecule. |

| Aromatic | Toluene, Benzene | Moderately Soluble | Favorable π-π interactions with the fluorene ring system.[5] |

| Chlorinated | Dichloromethane (DCM) | Moderately Soluble | Intermediate polarity allows for some solvation of the molecule. |

| Ethers | Diethyl Ether, THF | Soluble to Moderately Soluble | Can act as hydrogen bond acceptors.[3] |

| Nonpolar Aliphatic | Hexane, Heptane | Insoluble to Sparingly Soluble | Lack of polarity and inability to form strong interactions with the solute. |

| Aqueous | Water | Insoluble | The large nonpolar aromatic core dominates, making the molecule hydrophobic.[4] |

Note: This table is based on chemical principles and data for structurally similar compounds. Experimental verification is essential for precise applications.

Experimental Protocol for Solubility Determination

The determination of solubility is a critical experimental procedure. The isothermal equilibrium method is a reliable and widely accepted technique. This method involves saturating a solvent with the solute at a constant temperature and then quantifying the concentration of the dissolved solute.

Isothermal Equilibrium Method: A Step-by-Step Guide

This protocol ensures the creation of a saturated solution, which is the cornerstone of accurate solubility measurement.

-

Preparation: Add an excess amount of 1-Hydroxyfluoren-9-one to a known volume of the selected organic solvent in a sealed vial (e.g., a 20 mL scintillation vial with a PTFE-lined cap). The excess solid is crucial to ensure that equilibrium is reached and the solution is truly saturated.

-

Equilibration: Place the vial in a constant-temperature bath or shaker set to the desired experimental temperature (e.g., 25 °C). Agitate the mixture vigorously for a predetermined period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is achieved. The time required should be determined empirically by taking measurements at different time points until the concentration plateaus.

-

Phase Separation: After equilibration, cease agitation and allow the vial to stand undisturbed in the constant-temperature bath for at least 2-4 hours. This allows the excess, undissolved solid to settle, leaving a clear, saturated supernatant.

-

Sampling: Carefully withdraw a known volume of the clear supernatant using a pre-heated or temperature-equilibrated glass syringe. To avoid precipitating the solute due to temperature changes, it is critical that the sampling equipment is at the same temperature as the solution. Immediately filter the sample through a syringe filter (e.g., 0.45 µm PTFE) into a pre-weighed volumetric flask. This step removes any fine, suspended solid particles.

-

Quantification: Determine the concentration of 1-Hydroxyfluoren-9-one in the filtered sample using a suitable analytical technique, as described in the following section.

The workflow for this protocol is visualized below.

Caption: Workflow for the isothermal equilibrium solubility determination method.

Analytical Techniques for Quantification

Accurate quantification of the dissolved solute is essential. High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectroscopy are two powerful and commonly used methods.

Quantification by HPLC

HPLC is the preferred method for its high sensitivity, specificity, and ability to separate the analyte from potential impurities.

-

Protocol:

-

Standard Preparation: Prepare a series of standard solutions of 1-Hydroxyfluoren-9-one of known concentrations in the chosen solvent.

-

Calibration Curve: Inject the standard solutions into the HPLC system and record the peak area for each concentration. Plot a calibration curve of peak area versus concentration.

-

Sample Analysis: Dilute the filtered, saturated sample with a known factor to bring its concentration within the range of the calibration curve.

-

Injection & Calculation: Inject the diluted sample into the HPLC and record the peak area. Use the calibration curve to determine the concentration of the diluted sample and then multiply by the dilution factor to find the original solubility.

-

-

Typical HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Isocratic or gradient mixture of acetonitrile and water.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a wavelength of maximum absorbance (determined by running a UV scan).

-

Injection Volume: 10-20 µL.

-

Quantification by UV-Vis Spectroscopy

This method is faster than HPLC but may be less accurate if interfering impurities that absorb at the same wavelength are present.

-

Protocol:

-

Determine λ_max: Dissolve a small amount of 1-Hydroxyfluoren-9-one in the solvent and scan its absorbance from 200-400 nm to find the wavelength of maximum absorbance (λ_max).

-

Standard Preparation & Calibration: Prepare standard solutions and measure their absorbance at λ_max to create a Beer-Lambert Law calibration curve (Absorbance vs. Concentration).

-

Sample Analysis: Dilute the filtered, saturated sample appropriately and measure its absorbance at λ_max.

-

Calculation: Use the calibration curve to determine the concentration of the dissolved solute.

-

Conclusion

The solubility of 1-Hydroxyfluoren-9-one is a complex function of its molecular structure, governed by a balance between its nonpolar aromatic system and its polar, hydrogen-bonding functional groups. As a result, it exhibits the highest solubility in polar organic solvents, particularly those capable of hydrogen bonding, such as ethanol. Its solubility is limited in nonpolar aliphatic hydrocarbons and water. For researchers and developers, a systematic approach to solvent screening, guided by the principles of "like dissolves like" and validated by robust experimental methods like the isothermal equilibrium technique, is crucial. Accurate quantification using methods such as HPLC will ensure reliable and reproducible data, facilitating the successful application of 1-Hydroxyfluoren-9-one in its diverse fields of use.

References

-

Cheméo. (n.d.). Chemical Properties of 9H-Fluoren-9-ol (CAS 1689-64-1). Retrieved from [Link]

-

PubChem. (n.d.). Fluoren-9-ol. National Center for Biotechnology Information. Retrieved from [Link]

-

Sciencemadness Wiki. (2023). Fluorene. Retrieved from [Link]

-

ChemSynthesis. (n.d.). 1-hydroxy-9H-fluoren-9-one. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Thermogravimetric Analysis of 1-Hydroxyfluoren-9-one

This guide provides a comprehensive technical overview of the thermogravimetric analysis (TGA) of 1-Hydroxyfluoren-9-one, a crucial analytical technique for researchers, scientists, and professionals in drug development. This document will delve into the theoretical underpinnings of TGA, present a detailed experimental protocol, and discuss the anticipated thermal decomposition behavior of this compound, all while maintaining the highest standards of scientific integrity.

Introduction to 1-Hydroxyfluoren-9-one and the Significance of Thermal Analysis

1-Hydroxyfluoren-9-one, with the molecular formula C₁₃H₈O₂, is an aromatic ketone of significant interest in medicinal chemistry and materials science.[1] Its fluorene core, functionalized with both a hydroxyl and a carbonyl group, imparts unique physicochemical properties that are critical to its application. Understanding the thermal stability of 1-Hydroxyfluoren-9-one is paramount for defining its storage conditions, processing parameters, and predicting its shelf-life in pharmaceutical formulations. Thermogravimetric analysis is an essential technique for characterizing the thermal stability of such compounds by measuring changes in mass as a function of temperature.

Key Physicochemical Properties of 1-Hydroxyfluoren-9-one:

| Property | Value | Source |

| Molecular Formula | C₁₃H₈O₂ | [1] |

| Molecular Weight | 196.205 g/mol | [1] |

| Melting Point | 116-119 °C | [1] |

The Principles of Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is a cornerstone of thermal analysis techniques. It provides quantitative information on the mass changes in a material as it is heated or held at a constant temperature in a controlled atmosphere. The output of a TGA experiment is a thermogram, a plot of mass versus temperature or time. The first derivative of this curve, known as the derivative thermogram (DTG), plots the rate of mass change against temperature and is invaluable for identifying the temperatures of maximum decomposition rates.

The choice of experimental parameters, such as the heating rate and the atmosphere (inert or oxidative), is critical as it directly influences the decomposition profile. A slower heating rate can provide better resolution of distinct thermal events, while the choice between an inert (e.g., nitrogen) or oxidative (e.g., air) atmosphere will reveal different decomposition pathways.